molecular formula C6H13NO2S B13059483 (2-Ethylcyclopropyl)methanesulfonamide

(2-Ethylcyclopropyl)methanesulfonamide

Cat. No.: B13059483
M. Wt: 163.24 g/mol
InChI Key: UVFIIJOPMBCTQH-UHFFFAOYSA-N
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Description

(2-Ethylcyclopropyl)methanesulfonamide is an organic compound with the molecular formula C6H13NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and diuretics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylcyclopropyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of methanesulfonyl chloride with 2-ethylcyclopropylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

CH3SO2Cl+C6H13NCH3SO2NHC6H13+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_6\text{H}_{13}\text{N} \rightarrow \text{CH}_3\text{SO}_2\text{NH}\text{C}_6\text{H}_{13} + \text{HCl} CH3​SO2​Cl+C6​H13​N→CH3​SO2​NHC6​H13​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylcyclopropyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethylcyclopropyl)methanesulfonamide is unique due to the presence of the 2-ethylcyclopropyl group, which can impart different steric and electronic properties compared to other sulfonamides. This uniqueness can affect its reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(2-ethylcyclopropyl)methanesulfonamide

InChI

InChI=1S/C6H13NO2S/c1-2-5-3-6(5)4-10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

UVFIIJOPMBCTQH-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1CS(=O)(=O)N

Origin of Product

United States

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